Local Anesthetic Activity of the n-Butylamino Analog (CAS 22684-78-2) Exceeds Lidocaine in a Direct-Competitor Series
In a systematic series of alkylaminoalkyl esters of 2-butoxy-3-methoxybenzoic acid, the n-butylamino ethyl ester hydrochloride (CAS 22684-78-2) was one of only two compounds that demonstrated greater local anesthetic activity than lidocaine in standardized surface anesthesia testing. The diethylamino analog (CAS 22684-77-1) and the n-butylamino analog (CAS 22684-78-2) both exceeded lidocaine in potency, while the dimethylamino (CAS 23959-17-3), isopropylamino (CAS 23966-71-4), and morpholino (CAS 23966-68-9) analogs did not achieve this threshold [1]. This establishes CAS 22684-78-2 as a high-potency member of the series, differentiated from the majority of its direct structural analogs.
| Evidence Dimension | Surface local anesthetic potency (qualitative rank order vs. lidocaine reference) |
|---|---|
| Target Compound Data | Greater than lidocaine (qualitative, within-series rank: top tier alongside diethylamino analog) |
| Comparator Or Baseline | Lidocaine (reference standard); dimethylamino analog (CAS 23959-17-3, did not exceed lidocaine); isopropylamino analog (CAS 23966-71-4, did not exceed lidocaine) |
| Quantified Difference | Qualitative binary: exceeded lidocaine threshold (yes/no). n-Butylamino: Yes. Dimethylamino, isopropylamino, morpholino: No. |
| Conditions | Surface anesthesia assay; exact protocol and numerical potency values not available from accessible abstract/first-page data of Tsatsas et al., J Med Chem 1969;12(5):870-3 |
Why This Matters
Procurement of CAS 22684-78-2 specifically selects for the only secondary amine analog in the 2-butoxy-3-methoxybenzoate series that meets or exceeds the lidocaine potency benchmark, a property absent in the more commonly listed tertiary-amine analogs.
- [1] Tsatsas G, Costakis E, Zaroslinski JF, Browne RK, Possley LH. Synthesis and Pharmacological Activity of Alkylaminoalkyl Esters and Amides of 2-Hydroxy-(or Alkoxy)-3-methoxybenzoic Acid. J Med Chem. 1969 Sep;12(5):870-3. doi:10.1021/jm00305a035. PMID: 5822164. View Source
